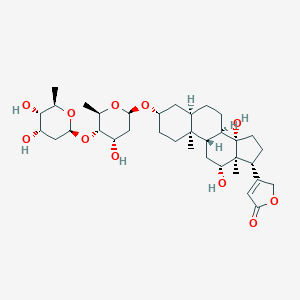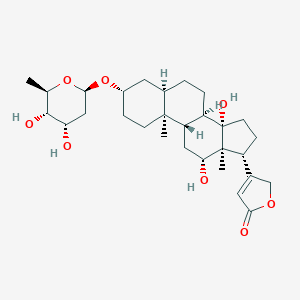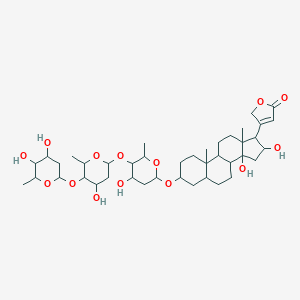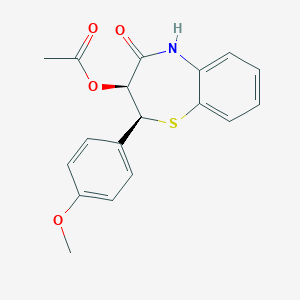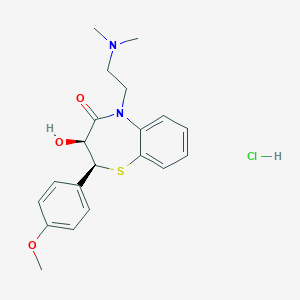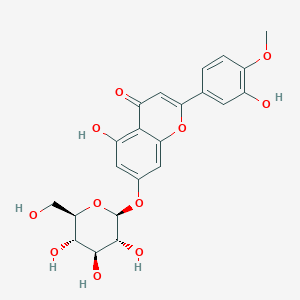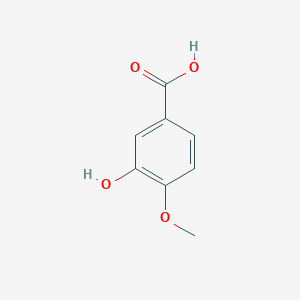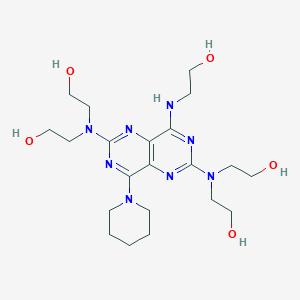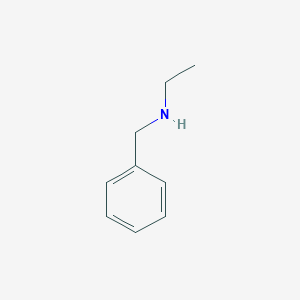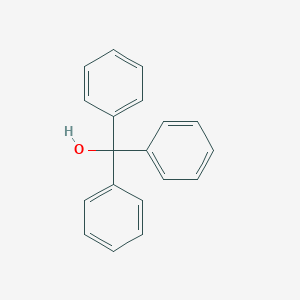
Triphenylmethanol
Vue d'ensemble
Description
Triphenylmethanol, also known as triphenylcarbinol, is an organic compound with the molecular formula C₁₉H₁₆O. It is a white crystalline solid that is insoluble in water and petroleum ether but soluble in ethanol, diethyl ether, and benzene. In strongly acidic solutions, it produces an intensely yellow color due to the formation of a stable “trityl” carbocation. This compound features three phenyl rings and an alcohol group bound to a central tetrahedral carbon atom .
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One of the most common methods for synthesizing this compound involves the Grignard reaction. This process starts with the preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether. .
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene using triphenylmethane and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
- Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Recent advancements include the use of greener catalysts, such as recyclable metal-organic frameworks, and employing solvent-free or aqueous conditions to reduce the use of hazardous solvents .
Types of Reactions:
Oxidation: this compound can be oxidized to triphenylmethyl chloride using acetyl chloride.
Reduction: It can be reduced to triphenylmethane by 9,10-dihydro-10-methylacridine in the presence of perchloric acid.
Substitution: In acidic conditions, this compound reacts with hydrobromic acid to form triphenylmethyl bromide.
Common Reagents and Conditions:
Oxidation: Acetyl chloride is commonly used for oxidation reactions.
Reduction: 9,10-dihydro-10-methylacridine and perchloric acid are used for reduction reactions.
Substitution: Hydrobromic acid is used for substitution reactions.
Major Products:
Oxidation: Triphenylmethyl chloride.
Reduction: Triphenylmethane.
Substitution: Triphenylmethyl bromide.
Chemistry:
- This compound is a versatile intermediate in organic synthesis. It is used in the synthesis of triphenylmethane dyes, such as Crystal Violet and Malachite Green, which are used extensively in textiles, biological staining, and pH indicators .
Biology and Medicine:
- In pharmaceutical chemistry, this compound serves as a precursor for various drugs. Its derivatives are used in the development of compounds that target specific biological pathways, including enzyme inhibition and receptor modulation .
Industry:
- This compound is employed in the synthesis of specialty polymers. Its structure allows for the creation of high-performance materials with desirable properties, such as enhanced thermal stability and mechanical strength .
Analyse Biochimique
Biochemical Properties
Triphenylmethanol is a derivative of methanol, and its basicity is enhanced due to the formation of a resonance-stabilized carbocation upon breaking of the C–O bond . The presence of three adjacent phenyl groups confers special properties manifested in the reactivity of the alcohol . For example, it reacts with acetyl chloride, not to give the ester, but triphenylmethyl chloride . The three phenyl groups also offer steric protection . Reaction with hydrogen peroxide gives an unusually stable hydroperoxide .
Cellular Effects
This compound has been found to have antiproliferative effects on certain cell lines . For example, this compound derivatives have been shown to inhibit cell proliferation in human acute lymphoblastic leukemia (CCRF-CEM), human ovarian adenocarcinoma (SK-OV-3), and mouse preadipocytes (3T3-L1) cells .
Molecular Mechanism
The reaction mechanism of this compound starts with a first stage where the Grignard reagent dissociates to form a carbanion (negative charge) which attacks the carbonyl carbon with positive partial charge . After protonation of the oxygen under strongly acidic conditions, this compound loses water to form the triphenylmethyl (“trityl”) cation .
Temporal Effects in Laboratory Settings
The yield of synthesized this compound can be affected by various factors, including competing side reactions
Mécanisme D'action
The mechanism of action of triphenylmethanol involves the formation of a resonance-stabilized carbocation upon breaking of the carbon-oxygen bond. This resonance stabilization enhances the basicity of this compound. The presence of three adjacent phenyl groups confers special properties manifested in the reactivity of the alcohol .
Comparaison Avec Des Composés Similaires
Triphenylmethane: Similar in structure but lacks the hydroxyl group.
Tricyclohexylmethanol: Similar in structure but has cyclohexyl groups instead of phenyl groups.
Uniqueness:
Propriétés
IUPAC Name |
triphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTRCELOJRDYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058803 | |
| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White to cream crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylcarbinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000003 [mmHg] | |
| Record name | Triphenylcarbinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76-84-6 | |
| Record name | Triphenylmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPHENYLMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.,.alpha.-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLCARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U97Q0OU9KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Triphenylmethanol?
A1: this compound has the molecular formula C19H16O and a molecular weight of 260.3 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. These techniques provide insights into the functional groups, proton and carbon environments within the molecule, respectively. [, , ]
Q3: How does this compound participate in Grignard reactions?
A3: this compound is frequently synthesized via a Grignard reaction. This involves reacting a Grignard reagent, typically phenylmagnesium bromide, with benzophenone, followed by an acid workup. [, ]
Q4: Can this compound undergo reduction?
A4: Yes, this compound can be reduced to triphenylmethane. This reduction has been achieved using various methods. One approach involves using formic acid, which yields a mixture of triphenylmethane and a product where one fluorine atom is replaced by a hydroxyl group in fluorine-containing derivatives. [] Another method utilizes 9,10-dihydro-10-methylacridine (AcrH2) in the presence of perchloric acid. This reaction proceeds via hydride transfer from AcrH2 to the triphenylmethyl cation, which forms upon dehydration of this compound by the acid. []
Q5: How is this compound used in protecting groups?
A5: this compound serves as a precursor to the triphenylmethyl (trityl) protecting group. This bulky group is commonly employed in organic synthesis to protect hydroxyl groups due to its steric hindrance, which prevents unwanted reactions. []
Q6: What is the role of this compound in the synthesis of triphenylchloromethane?
A6: this compound serves as the starting material in a green synthesis method for triphenylchloromethane. This method involves reacting this compound with triphosgene in an organic solvent. []
Q7: How does this compound interact with benzene under superacidic conditions?
A7: In the presence of a superacid, trifluoromethanesulfonic acid, and an excess of benzene, electron-withdrawing group-substituted benzaldehydes react to form substituted triphenylmethanes. []
Q8: What is known about the crystal structure of this compound?
A8: this compound molecules in its crystal structure arrange themselves into hydrogen-bonded tetramers. These tetramers exhibit a degree of disorder and have been investigated using techniques like X-ray crystallography and solid-state 2H NMR spectroscopy. [, , , ]
Q9: How does the hydrogen bonding arrangement in this compound behave?
A9: The hydrogen-bonding arrangement in solid this compound is dynamic, as evidenced by the changes in 2H NMR line shape with varying temperatures. Several dynamic models, including three-site and two-site jumps of deuterium atoms, have been proposed to explain this behavior. [, ]
Q10: Can this compound form inclusion complexes?
A10: Yes, this compound acts as a clathrate host for specific molecules, including methanol and dimethyl sulfoxide (DMSO). These complexes have been investigated using X-ray crystallography to understand the host-guest interactions. []
Q11: Does this compound interact with crown ethers?
A11: this compound demonstrates selective interactions with crown ethers, particularly 12-crown-4. This selectivity highlights the role of molecular recognition in these systems. []
Q12: Are there catalytic applications for this compound derivatives?
A12: While not a catalyst itself, derivatives of this compound, specifically certain sulfonated microporous polymers synthesized from them, have shown promise in removing heavy metals like strontium (Sr) and cesium (Cs) from aqueous solutions. []
Q13: How do structural modifications of this compound affect its reactivity?
A13: Substituents on the phenyl rings of this compound can significantly influence its reactivity. For instance, electron-withdrawing groups can increase the stability of the triphenylmethyl cation formed during reactions. [, ]
Q14: How does the structure of this compound derivatives impact their antiproliferative activity?
A14: Research suggests that conjugating this compound derivatives with drugs like Triptorelin® or Leuprorelin® can enhance their antiproliferative activity against various cancer cell lines. This enhancement is attributed to improved cellular uptake and retention due to the modified physicochemical properties of the conjugates. [, , , , ]
Q15: Are there formulation strategies to improve the properties of this compound derivatives?
A15: Researchers have explored the synthesis of this compound-based microporous polymers with enhanced solubility and processability. These materials, synthesized using controlled radical polymerization, form stable dispersions in various solvents, broadening their potential applications. []
Q16: How is this compound detected and quantified in reaction mixtures?
A16: Common analytical techniques for analyzing this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques enable the separation, identification, and quantification of this compound in complex mixtures. [Not directly mentioned in the provided abstracts but are standard techniques for organic compound analysis]
Q17: What are some historical milestones in this compound chemistry?
A18: The discovery of triphenylmethyl (trityl) cation formation from this compound in sulfuric acid in 1901 marked a significant milestone in carbocation chemistry. This discovery laid the foundation for understanding the stability and reactivity of carbocations, which are fundamental intermediates in organic reactions. []
Q18: Are there any cross-disciplinary applications of this compound and its derivatives?
A19: this compound derivatives, particularly those incorporated into microporous polymers, have shown potential in various fields. These applications range from environmental remediation, such as removing heavy metals from water, to sensing applications, including detecting nitroaromatic compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)
